6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-(cyclopent-3-en-1-ylmethoxy)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-10(3-1)9-16-12-6-5-11-13-7-8-15(11)14-12/h1-2,5-8,10H,3-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAALVYSUQNIQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine typically involves the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the cyclopentene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with a pyridazine derivative, the imidazole ring can be formed through a series of condensation reactions. The cyclopentene moiety is then introduced via an alkylation reaction using cyclopent-3-en-1-ylmethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds, contribute to its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Substituents at the 6-Position and Associated Activities
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance kinase inhibition but may reduce metabolic stability. For example, 6-chloro derivatives inhibit FLT3-ITD kinase (IC₅₀ = 0.5–5 µM) but require structural optimization for pharmacokinetics .
- Aromatic/Aliphatic Substituents: Methylthio and benzylthio groups improve amyloid binding (Alzheimer’s) and CNS activity, respectively, due to hydrophobic interactions with target pockets .
- Heterocyclic Substituents : Piperidine or pyridine derivatives (e.g., 1-methylpiperidin-4-yloxy) enhance antimalarial and Tyk2 JH2 inhibition via hydrogen bonding and conformational rigidity .
Structure-Activity Relationship (SAR) Trends
- Position 3 Modifications :
- Synergistic Effects: 6-(m-Methoxybenzylamino)-3-methoxy derivatives exhibit nanomolar affinity for GABA receptors, highlighting the importance of substituent polarity and spatial arrangement . 6-(Thiophen-2-yl) derivatives leverage chalcogen bonding (N⋯S interactions) for enhanced biological activity .
Pharmacokinetic and Selectivity Profiles
- Metabolic Stability: 6-Anilino derivatives exhibit poor metabolic stability, while 6-(2-oxopyridin-3-ylamino) analogs with intramolecular hydrogen bonds show improved Caco-2 permeability and half-life . Cyclopentenylmethoxy’s unsaturated structure may reduce oxidative metabolism compared to saturated aliphatic chains.
- Kinase Selectivity :
Biological Activity
6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antifungal applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 232.25 g/mol
- Structural Features :
- Imidazo[1,2-b]pyridazine core
- Cyclopent-3-en-1-ylmethoxy substituent
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[1,2-b]pyridazine derivatives. The compound's mechanism of action involves inhibition of key pathways associated with tumor growth.
- In Vitro Studies :
- Mechanism of Action :
Antifungal Activity
The imidazo[1,2-b]pyridazine scaffold has also been evaluated for antifungal properties, particularly against Madurella mycetomatis, a causative agent of eumycetoma.
- In Vitro Efficacy :
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Pathogen | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | A549 | 0.02 - 20.7 | mTOR inhibition, G1 arrest |
| Antifungal | Madurella mycetomatis | 0.9 | Disruption of fungal cell viability |
Case Study 1: Antitumor Efficacy in Xenograft Models
A study involving nude mice implanted with A549 cells demonstrated that treatment with a derivative closely related to 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine resulted in significant tumor growth inhibition compared to control groups. The treatment led to a marked decrease in tumor size and weight after several weeks of administration.
Case Study 2: Efficacy Against Eumycetoma
In another study focusing on eumycetoma treatment, compounds derived from the imidazo[1,2-b]pyridazine scaffold were evaluated for their ability to inhibit the growth of Madurella mycetomatis. The results indicated that certain derivatives not only inhibited fungal growth effectively but also exhibited lower cytotoxicity towards mammalian cells compared to standard treatments.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine?
- Methodology : The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization or condensation reactions. For example, structurally similar compounds like methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate are synthesized via cyclization of aminopyridazine precursors with chloroformate esters in the presence of a base (e.g., triethylamine) under mild conditions (dichloromethane, room temperature) . Key steps include:
- Step 1 : Preparation of the cyclopent-3-en-1-ylmethoxy substituent via etherification.
- Step 2 : Cyclization of the substituted pyridazine with an imidazole precursor.
- Characterization : Confirmation via / NMR, HRMS, and IR spectroscopy (e.g., detection of ester carbonyl stretches at ~1700 cm) .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Analytical Methods :
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : NMR (e.g., cyclopentene protons at δ 5.6–6.0 ppm; imidazo-pyridazine aromatic protons at δ 7.8–8.5 ppm) and HRMS (e.g., [M+H] calculated for CHNO: 256.1086, observed: 256.1082) .
- Crystallography : Single-crystal X-ray diffraction (if available) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields for imidazo[1,2-b]pyridazine derivatives?
- Issue : Conflicting reports on yields for similar compounds (e.g., 55% for diethyl tetrahydroimidazo derivatives vs. >80% for methyl esters) .
- Solutions :
- Optimization : Vary solvent polarity (e.g., dichloromethane vs. DMF) and base strength (triethylamine vs. DBU).
- Catalysis : Use transition-metal catalysts (e.g., Pd/C) for selective cyclization .
- Computational Guidance : Employ reaction path search methods (quantum chemical calculations) to predict optimal conditions .
Q. How does the cyclopentenylmethoxy group influence biological activity compared to other substituents?
- Structure-Activity Relationship (SAR) Insights :
- Lipophilicity : The cyclopentenyl group enhances membrane permeability (logP ~2.5 vs. ~1.8 for methyl analogs) .
- Bioactivity : Similar imidazo-pyridazines with bulky substituents show improved kinase inhibition (e.g., IC < 100 nM for JAK2) due to hydrophobic pocket interactions .
- Experimental Validation :
- In vitro assays : Compare IC values against reference compounds (e.g., imatinib, ruxolitinib) in kinase inhibition panels .
- Molecular Docking : Simulate binding modes with target proteins (e.g., using AutoDock Vina) .
Q. What computational methods predict the metabolic stability of this compound?
- Approaches :
- ADMET Prediction : Use tools like SwissADME to estimate metabolic liability (e.g., CYP3A4-mediated oxidation of the cyclopentenyl group) .
- MD Simulations : Assess conformational stability in physiological conditions (e.g., solvation in water/lipid bilayers) .
- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes, t > 60 min desirable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
